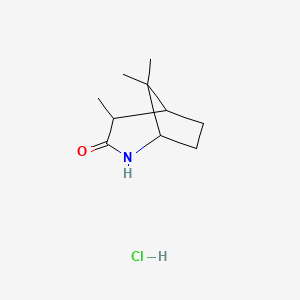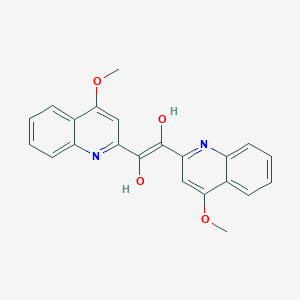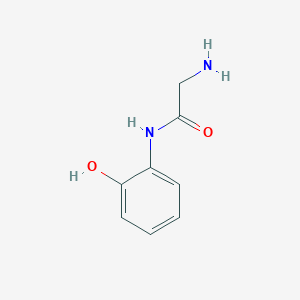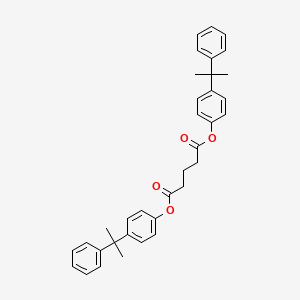
4,8,8-Trimethyl-2-azabicyclo(3.2.1)octan-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8,8-Trimethyl-2-azabicyclo(3.2.1)octan-3-one hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The structure consists of a bicyclic system with a nitrogen atom, making it an interesting subject for various chemical and pharmacological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,8-Trimethyl-2-azabicyclo(3.2.1)octan-3-one hydrochloride typically involves the enantioselective construction of the 8-azabicyclo(3.2.1)octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and solvents to facilitate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4,8,8-Trimethyl-2-azabicyclo(3.2.1)octan-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of different derivatives.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4,8,8-Trimethyl-2-azabicyclo(3.2.1)octan-3-one hydrochloride has several scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4,8,8-Trimethyl-2-azabicyclo(3.2.1)octan-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its binding to biological targets, leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Tropinone: Another tropane alkaloid with a similar bicyclic structure.
Tropine: A related compound with a hydroxyl group instead of a ketone.
3-Oxa-8-azabicyclo(3.2.1)octane hydrochloride: A compound with a similar bicyclic system but different substituents.
Uniqueness
4,8,8-Trimethyl-2-azabicyclo(3.2.1)octan-3-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for various chemical and pharmacological studies .
Propiedades
Número CAS |
66968-15-8 |
|---|---|
Fórmula molecular |
C10H18ClNO |
Peso molecular |
203.71 g/mol |
Nombre IUPAC |
4,8,8-trimethyl-2-azabicyclo[3.2.1]octan-3-one;hydrochloride |
InChI |
InChI=1S/C10H17NO.ClH/c1-6-7-4-5-8(10(7,2)3)11-9(6)12;/h6-8H,4-5H2,1-3H3,(H,11,12);1H |
Clave InChI |
UMWMHROMNOSLQR-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CCC(C2(C)C)NC1=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)


![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
silane](/img/structure/B14479404.png)



![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)



